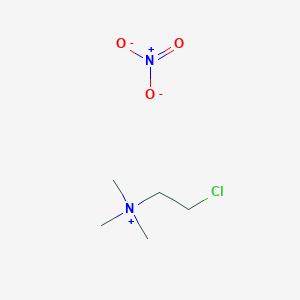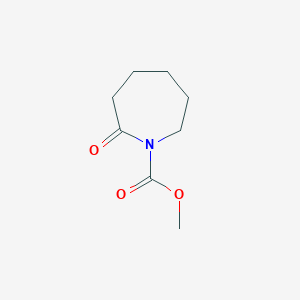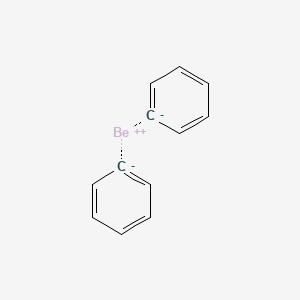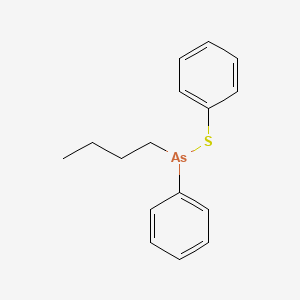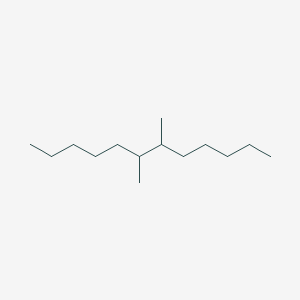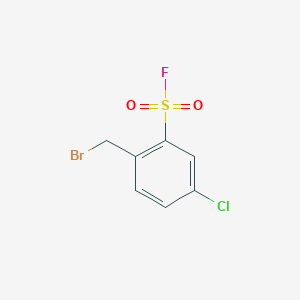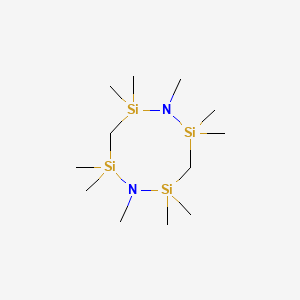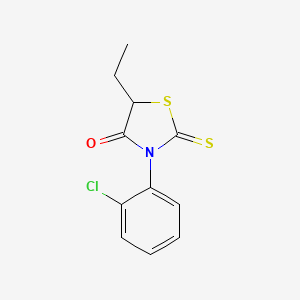
3-(o-Chlorophenyl)-5-ethylrhodanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-Chlorophenyl)-5-ethylrhodanine: is an organic compound that belongs to the rhodanine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(o-Chlorophenyl)-5-ethylrhodanine typically involves the reaction of o-chlorophenylthiourea with ethyl bromoacetate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the rhodanine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(o-Chlorophenyl)-5-ethylrhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The o-chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(o-Chlorophenyl)-5-ethylrhodanine is used as a building block in organic synthesis.
Biology: The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: In medicinal chemistry, this compound has been explored for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a valuable compound for developing new therapeutic agents .
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in the production of polymers and other industrial materials .
Wirkmechanismus
The mechanism of action of 3-(o-Chlorophenyl)-5-ethylrhodanine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can disrupt metabolic pathways. The o-chlorophenyl group enhances its binding affinity to certain biological targets, making it effective in inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
- 3-(o-Chlorophenyl)-5-methylrhodanine
- 3-(p-Chlorophenyl)-5-ethylrhodanine
- 3-(o-Bromophenyl)-5-ethylrhodanine
Comparison: 3-(o-Chlorophenyl)-5-ethylrhodanine is unique due to the presence of the o-chlorophenyl group, which enhances its chemical reactivity and biological activity compared to its analogs. The ethyl group at the 5-position also contributes to its distinct properties, making it more lipophilic and potentially increasing its bioavailability .
Eigenschaften
CAS-Nummer |
23522-49-8 |
|---|---|
Molekularformel |
C11H10ClNOS2 |
Molekulargewicht |
271.8 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-5-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10ClNOS2/c1-2-9-10(14)13(11(15)16-9)8-6-4-3-5-7(8)12/h3-6,9H,2H2,1H3 |
InChI-Schlüssel |
LZAUBUPIIYXBGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)N(C(=S)S1)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


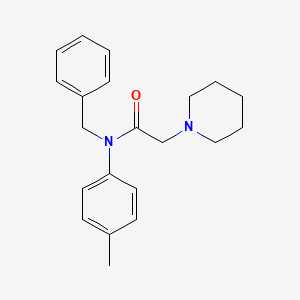
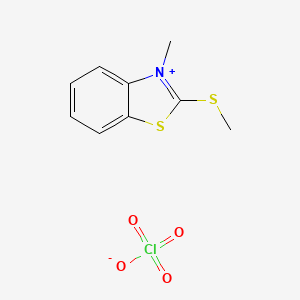
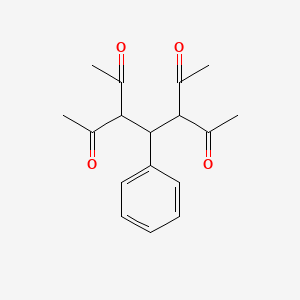

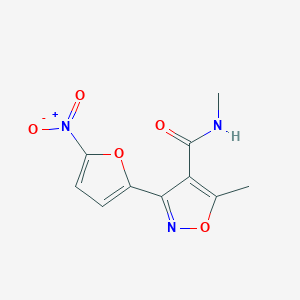
![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
